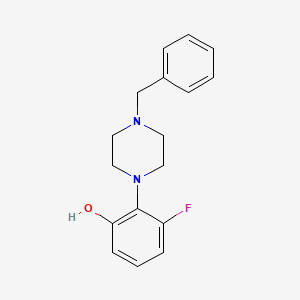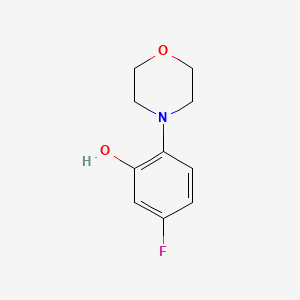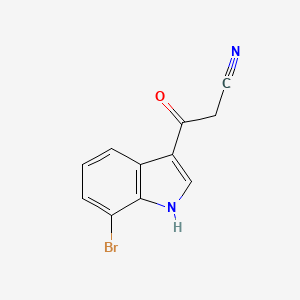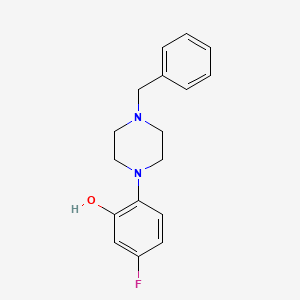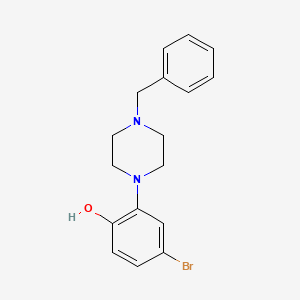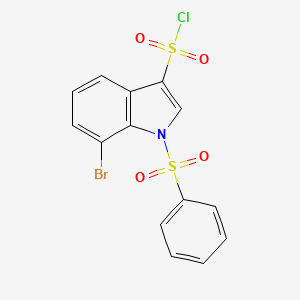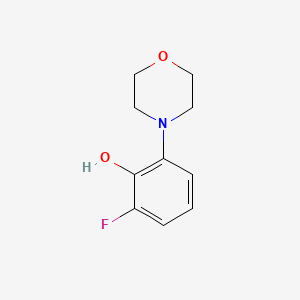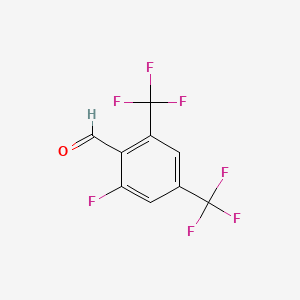
2-Fluoro-4,6-bis(trifluoromethyl)benzaldehyde
描述
2-Fluoro-4,6-bis(trifluoromethyl)benzaldehyde is an organic compound. It is a fluorinated building block that participates in various chemical reactions .
Synthesis Analysis
The synthesis of this compound involves several steps. It has been used in the synthesis of methyl 3-amino-6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate . It also participates in the synthesis of 2-amino-5-trifluoromethylquinazoline and diaryl ether, 2-(3,5-dimethoxyphenoxy)-6-(trifluoromethyl)benzonitrile .Molecular Structure Analysis
The molecular formula of this compound is C9H3F7O. It has a molecular weight of 192.11 . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis
This compound participates in various chemical reactions. It is used in the synthesis of 2-amino-5-trifluoromethylquinazoline . It may also be employed for the synthesis of diaryl ether, 2-(3,5-dimethoxyphenoxy)-6-(trifluoromethyl)benzonitrile, and substituted benzo[b]thiophene-2-carboxylates .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a refractive index of n20/D 1.45 (lit.), boiling point of 118-119 °C (lit.), and a density of 1.41 g/mL at 25 °C (lit.) . The compound has a linear formula of F3CC6H3(F)CHO .安全和危害
2-Fluoro-4,6-bis(trifluoromethyl)benzaldehyde is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. It is also harmful to aquatic life with long-lasting effects . Precautions should be taken to avoid breathing fumes, mist, spray, vapors, and contact with skin and eyes .
作用机制
Target of Action
It’s known that fluorinated compounds often interact with a variety of biological targets due to the unique properties of fluorine .
Mode of Action
Fluorinated compounds, in general, can influence the electronic properties of their targets and alter their reactivity .
Biochemical Pathways
Fluorinated compounds can participate in a variety of biochemical reactions due to the unique properties of fluorine .
Pharmacokinetics
Fluorinated compounds often exhibit unique pharmacokinetic properties due to the unique properties of fluorine .
Result of Action
Fluorinated compounds can have a variety of effects at the molecular and cellular level due to the unique properties of fluorine .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-4,6-bis(trifluoromethyl)benzaldehyde . For example, the compound’s reactivity can be influenced by factors such as pH, temperature, and the presence of other molecules .
生化分析
Biochemical Properties
2-Fluoro-4,6-bis(trifluoromethyl)benzaldehyde plays a significant role in biochemical reactions due to its reactive aldehyde group and the presence of fluorine atoms. The compound can participate in nucleophilic addition reactions, forming various derivatives that are useful in medicinal chemistry and material science. It interacts with enzymes such as aldehyde dehydrogenases, which catalyze the oxidation of aldehydes to carboxylic acids. Additionally, this compound can form Schiff bases with amines, which are important intermediates in the synthesis of bioactive molecules .
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways by modifying the activity of key enzymes and proteins. For instance, the compound may inhibit or activate specific kinases, leading to alterations in phosphorylation states and downstream signaling events. Furthermore, this compound can affect gene expression by interacting with transcription factors or epigenetic regulators, thereby modulating the transcription of target genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. The compound can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or activation. For example, it may react with cysteine residues in the active sites of enzymes, resulting in the formation of thioether adducts. Additionally, this compound can undergo redox reactions, generating reactive oxygen species that can further modulate cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under ambient conditions, but it may degrade upon prolonged exposure to light or heat. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in metabolic activity and cell viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its pharmacological properties. At higher doses, this compound can induce toxic effects, such as liver damage and oxidative stress. Threshold effects have been observed, where a certain dosage level triggers significant adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by aldehyde dehydrogenases to form the corresponding carboxylic acid. Additionally, the compound can undergo phase II conjugation reactions, such as glucuronidation and sulfation, which enhance its solubility and facilitate excretion. These metabolic transformations can influence the compound’s bioavailability and pharmacokinetics .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins, which modulate its localization and accumulation. For instance, it may bind to albumin in the bloodstream, affecting its distribution to various organs .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall biological activity .
属性
IUPAC Name |
2-fluoro-4,6-bis(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F7O/c10-7-2-4(8(11,12)13)1-6(5(7)3-17)9(14,15)16/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWRFYUFIINRJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)C=O)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



